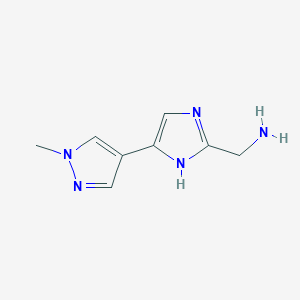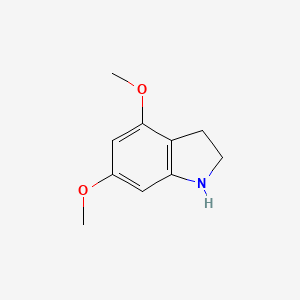
4,6-Dimethoxyindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxyindoline is an organic compound with the molecular formula C10H11NO2 It belongs to the indoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxyindoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,6-dimethoxyaniline with ethyl glyoxylate, followed by cyclization in the presence of a strong acid such as hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the indoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dimethoxyindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-2,3-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, leading to the formation of this compound derivatives.
Substitution: The methoxy groups at positions 4 and 6 make the compound susceptible to electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: this compound-2,3-dione.
Reduction: Various this compound derivatives.
Substitution: Halogenated or nitrated this compound compounds.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethoxyindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,6-Dimethoxyindoline involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its ability to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
4,6-Dimethoxyindole: Similar structure but with different reactivity due to the absence of the indoline ring.
5,6-Dimethoxyindoline: Similar structure with methoxy groups at different positions, leading to different chemical properties.
4,6-Dimethoxyindoline-2,3-dione: An oxidized form of this compound with distinct chemical properties.
Uniqueness: this compound is unique due to the specific positioning of the methoxy groups, which significantly influences its chemical reactivity and potential applications. The presence of the indoline ring also distinguishes it from other similar compounds, providing unique opportunities for its use in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
4,6-dimethoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H13NO2/c1-12-7-5-9-8(3-4-11-9)10(6-7)13-2/h5-6,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
YGIMZVANDAKRRB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CCN2)C(=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11910551.png)

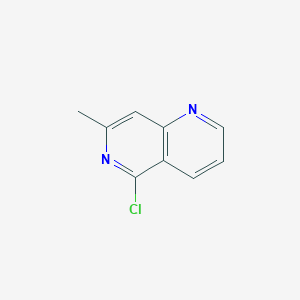
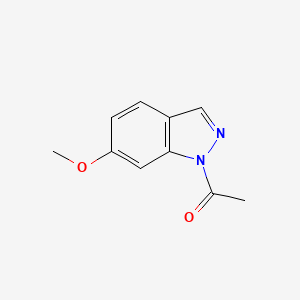
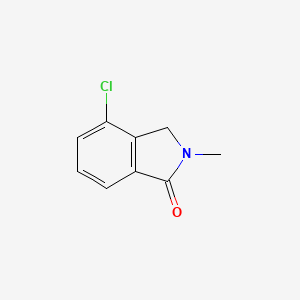
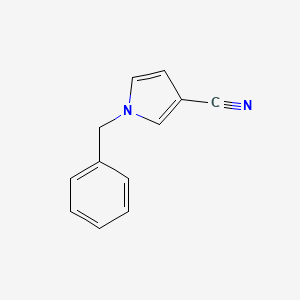
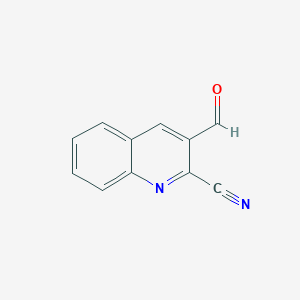


![(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11910623.png)
![6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B11910628.png)
